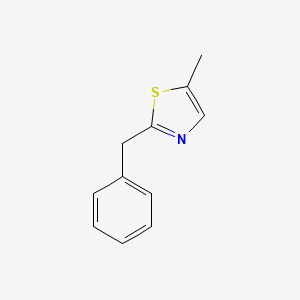

2-Benzyl-5-methyl-1,3-thiazole

Description

Significance of the 1,3-Thiazole Heterocyclic Scaffold in Chemical Sciences

The 1,3-thiazole ring is a fundamental heterocyclic system that has garnered immense interest in various scientific disciplines. bohrium.comnih.govbohrium.com Its unique electronic properties and the ability to participate in various chemical interactions make it a versatile building block in both medicinal and materials chemistry. numberanalytics.comwjrr.org The thiazole (B1198619) nucleus is a component of numerous natural products and is a privileged scaffold in the design of synthetic compounds with a wide spectrum of biological activities. wjrr.orgbohrium.com This includes applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govrsc.org The significance of the thiazole scaffold is further underscored by its presence in a number of FDA-approved drugs, such as the antitumor agent Epothilone and the anti-inflammatory drug Meloxicam. bohrium.comwjrr.orgmdpi.com

Table 1: Examples of Thiazole-Containing Pharmaceuticals

| Drug Name | Therapeutic Class |

|---|---|

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral |

| Meloxicam | Anti-inflammatory |

| Ravuconazole | Antifungal |

| Tiazofurin | Antineoplastic |

| Nizatidine | Antiulcer |

| Febuxostat (B1672324) | Antigout |

| Edoxaban | Antithrombotic |

| Aztreonam | Antibacterial |

| Cefepime | Antibacterial |

| Ceftriaxone | Antibacterial |

| Thiabendazole | Antiparasitic |

| Nitazoxanide | Antiparasitic |

This table is not exhaustive and serves to illustrate the diverse applications of the thiazole scaffold.

The exploration of thiazole chemistry dates back to the late 19th century. numberanalytics.com A pivotal moment in the history of thiazole synthesis was the development of the Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides. numberanalytics.comresearchgate.net This method remains a widely utilized and fundamental approach for constructing the thiazole ring. numberanalytics.com Another classical method is the Cook-Heilbron synthesis, which is particularly useful for preparing 5-aminothiazoles from α-aminonitriles and carbon disulfide. numberanalytics.com Over the decades, numerous other synthetic strategies have been developed, reflecting the enduring importance of this heterocyclic system. researchgate.net

Thiazoles are integral components of many naturally occurring molecules, often contributing to their biological activity. wjrr.orgbohrium.com A prominent example is Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for metabolism. wjrr.org Thiazole moieties are also found in complex secondary metabolites produced by marine organisms and bacteria, some of which exhibit potent pharmacological properties. bohrium.comrsc.org In synthetic chemistry, thiazoles serve as versatile intermediates and building blocks for the construction of more complex molecular architectures, including other heterocyclic systems like oxazoles and pyrimidines. wjrr.org Their utility extends to being ligands in transition metal-catalyzed coupling reactions. rsc.org

Structural Characteristics and Nomenclature of 2-Benzyl-5-methyl-1,3-thiazole within the Thiazole Class

The systematic IUPAC name for the compound of interest is This compound . This name precisely describes the arrangement of substituents on the 1,3-thiazole ring. The "2-benzyl" indicates a benzyl (B1604629) group (a phenylmethyl group) attached to the carbon atom at position 2 of the thiazole ring. The "5-methyl" signifies a methyl group attached to the carbon atom at position 5. The numbering of the 1,3-thiazole ring starts from the sulfur atom as position 1 and proceeds towards the nitrogen atom, which is at position 3.

Table 2: Structural and Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H11NS |

| Molecular Weight | 189.28 g/mol |

| Canonical SMILES | CC1=C(SC=N1)CC2=CC=CC=C2 |

Note: The molecular formula and weight provided are for the specific compound this compound. The SMILES string represents the two-dimensional structure of the molecule.

The biological activity and chemical reactivity of thiazole derivatives are highly dependent on the nature and position of the substituents on the ring. researchgate.net Positional isomerism, where substituents are located at different positions on the thiazole ring, can lead to significant differences in the properties of the resulting molecules. For instance, studies have shown that the position of a methyl group on a related thiazole scaffold can modulate its selectivity and binding affinity for enzymes. researchgate.net The electronic nature of the substituents also plays a crucial role. Electron-donating groups can increase the electron density of the ring, influencing its reactivity in electrophilic substitution reactions, while electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. mdpi.comnih.gov The steric bulk of substituents can also impact how the molecule interacts with biological targets. mdpi.com

Overview of Key Research Areas Pertaining to Benzyl- and Methyl-Substituted Thiazoles

Research into benzyl- and methyl-substituted thiazoles is an active area of investigation, driven by their potential applications in medicinal chemistry and materials science. Studies have explored the synthesis and biological evaluation of various derivatives bearing these substituents. For example, research has shown that benzyl substitution at the 4-position of the thiazole ring can be a key pharmacophore for anti-inflammatory activity. tandfonline.com Other research has focused on the synthesis of benzyl- and methyl-substituted thiazoles as potential antihyperglycemic agents and for their activity against various cancer cell lines. nih.govmdpi.com The development of efficient synthetic methods to access these substituted thiazoles is also a significant research focus. acs.org

Structure

3D Structure

Properties

CAS No. |

15055-58-0 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2-benzyl-5-methyl-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-9-8-12-11(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

InChI Key |

CDHCIQSRFUJKMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Approaches to 2-Benzyl-5-methyl-1,3-thiazole Synthesis

The Hantzsch thiazole (B1198619) synthesis, first reported in the 19th century, remains a widely utilized and versatile method for constructing the thiazole nucleus. researchgate.netencyclopedia.pub This reaction classically involves the condensation of an α-haloketone with a thioamide. nih.govbepls.commdpi.com For the synthesis of this compound, this would typically involve the reaction of a 1-halo-propan-2-one derivative with 2-phenylthioacetamide.

The general mechanism of the Hantzsch synthesis proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and subsequent dehydration to afford the aromatic thiazole ring. encyclopedia.pub The reaction conditions can be adapted to accommodate a wide variety of substituents on both the thioamide and the α-haloketone, allowing for the synthesis of a diverse library of thiazole derivatives. researchgate.netnih.gov While the traditional Hantzsch synthesis is robust, concerns over the use of toxic and lachrymatory α-haloketones have led to the development of modified procedures. bepls.com

Modern adaptations of the Hantzsch synthesis often focus on generating the α-haloketone in situ or utilizing alternative starting materials to circumvent the handling of these reactive intermediates. For instance, α-diazoketones have been employed as precursors to α-haloketones. bepls.com Furthermore, the reaction conditions can be tuned to influence the regioselectivity of the cyclization, particularly when using unsymmetrical α-haloketones or N-substituted thioamides. rsc.org

| Feature | Description |

| Reactants | α-Haloketone and a thioamide or thiourea (B124793). nih.govmdpi.com |

| Product | Substituted thiazole. |

| Mechanism | S-alkylation, cyclization, and dehydration. encyclopedia.pub |

| Advantages | High versatility and applicability to a wide range of substituents. researchgate.net |

| Limitations | Use of potentially toxic and lachrymatory α-haloketones. bepls.com |

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in modern organic synthesis due to their efficiency, atom economy, and operational simplicity. nih.govresearchgate.net Several MCRs have been developed for the synthesis of thiazoles, often combining the principles of the Hantzsch synthesis into a single synthetic operation. mdpi.comijcce.ac.irijcce.ac.ir These reactions typically involve the in-situ formation of one or more of the key intermediates.

For example, a one-pot, three-component reaction for the synthesis of substituted thiazoles can involve an aldehyde, a ketone, and a source of sulfur and nitrogen, such as a thiourea or thioamide. mdpi.com In the context of this compound, benzaldehyde (B42025) could serve as the precursor to the benzyl (B1604629) group at the 2-position.

Another multicomponent approach involves the reaction of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles. organic-chemistry.org While not directly yielding the target compound, this methodology highlights the versatility of MCRs in constructing the thiazole core, which can then be further functionalized. The development of MCRs for thiazole synthesis is often driven by the desire for more environmentally benign procedures, sometimes utilizing green solvents like water or microwave irradiation to accelerate the reaction. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Hantzsch-type MCR | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, conventional heating or ultrasonic irradiation. mdpi.com | Substituted Hantzsch thiazole derivatives. mdpi.com |

| Cascade Ugi/Wittig Cyclization | Not specified | Not specified | Polysubstituted thiazoles. nih.gov |

| Domino Approach | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Aqueous solvent, microwave irradiation. nih.gov | Trisubstituted thiazoles. nih.gov |

The cyclization of thioamides and α-haloketones is the fundamental transformation in the Hantzsch thiazole synthesis. nih.govmdpi.com The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This forms an S-alkylated intermediate, which then undergoes an intramolecular cyclization via the attack of the nitrogen atom onto the carbonyl carbon. The final step is a dehydration of the resulting thiazoline (B8809763) intermediate to yield the aromatic thiazole. beilstein-journals.org

The regioselectivity of this cyclization can be a critical factor, especially when using unsymmetrical ketones. The outcome of the reaction can be influenced by the reaction conditions, such as the solvent and the presence of an acid or base. rsc.org For the synthesis of this compound, the reaction between 2-phenylthioacetamide and a 1-halopropan-2-one would be expected to yield the desired product regioselectively due to the differing reactivity of the two carbonyl carbons in the intermediate.

Benzylamine (B48309) and substituted benzaldehydes can serve as valuable precursors for introducing the benzyl group at the 2-position of the thiazole ring, particularly in multicomponent reactions. For instance, a one-pot reaction involving an α-active methylene (B1212753) ketone, potassium thiocyanate (B1210189), and benzylamine can lead to the formation of thiazole derivatives. ekb.egekb.eg

In one reported synthesis, benzaldehyde was reacted with benzylamine and sulfur in dimethylformamide (DMF) to produce a thiazole derivative. google.com Another approach involves a Brønsted acid-promoted sulfuration/annulation reaction for the one-pot synthesis of bis-substituted thiazoles from benzylamines, acetophenones, and sulfur powder. rsc.org These methods offer alternatives to the classical Hantzsch synthesis and can provide access to a variety of substituted thiazoles by varying the aldehyde and amine components. farmaciajournal.comorganic-chemistry.org

Post-Synthetic Functionalization and Derivatization Strategies

Once the thiazole ring is formed, further modifications can be carried out to introduce or alter functional groups on the molecule.

The thiazole ring exhibits distinct reactivity at its different positions, allowing for regioselective functionalization. The C2 position of the thiazole ring is the most acidic and can be deprotonated with a strong base to generate a nucleophile that can react with various electrophiles. nih.gov However, in this compound, the C2 position is already substituted.

Functionalization of the thiazole ring can also be achieved through electrophilic substitution reactions, although the thiazole ring is generally less reactive than other five-membered heterocycles like pyrrole (B145914) and furan. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack. However, under certain conditions, electrophilic substitution can occur, with the position of substitution depending on the directing effects of the existing substituents.

Recent advances have focused on transition-metal-catalyzed cross-coupling reactions to functionalize the C-H bonds of the thiazole ring directly. researchgate.net This allows for the introduction of aryl, alkyl, or other groups at specific positions without the need for pre-functionalized starting materials. For a 2,5-disubstituted thiazole like this compound, C-H activation would likely target the C4 position. The development of regioselective functionalization methods is crucial for the synthesis of complex thiazole derivatives and for exploring the structure-activity relationships of thiazole-containing compounds. thieme-connect.dersc.orgrsc.orgnih.govacs.org

Chemical Reactivity and Mechanistic Studies of Transformations

The thiazole ring and its substituents can undergo both oxidation and reduction reactions, leading to a variety of transformed products. The sulfur atom in the thiazole ring is susceptible to oxidation. For instance, oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can oxidize thiazole derivatives to form the corresponding sulfoxides or sulfones.

Reduction of the thiazole ring can also be achieved. The use of reducing agents like lithium aluminum hydride can lead to the formation of thiazolidines. The carbonyl group in certain thiazole derivatives can be reduced to alcohols. smolecule.com

A specific example of an oxidizing agent derived from a thiazolium salt is 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chlorochromate (BCC). derpharmachemica.com This reagent has been used for the oxidative cleavage of alcohols and oximes to their corresponding carbonyl compounds. derpharmachemica.com

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Sulfoxides, Sulfones |

| Reduction | Lithium Aluminum Hydride | Thiazolidines |

| Oxidation of Alcohols/Oximes | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chlorochromate (BCC) | Carbonyl Compounds derpharmachemica.com |

The thiazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic substitution. The electron density of the thiazole ring generally makes it resistant to electrophilic attack. However, substituents on the ring can greatly influence this reactivity. For electrophilic substitution, the order of preference for the positions is generally 5 > 4 > 2. ias.ac.in For instance, 4-methylthiazole (B1212942) undergoes nitration and sulfonation at the 5-position. ias.ac.in In contrast, nucleophilic substitution preferentially occurs at the 2-position, followed by the 4- and 5-positions. ias.ac.in

The benzyl moiety also participates in substitution reactions. Nucleophilic substitution can occur at the benzylic carbon, as seen in the reaction of benzyl halides with nucleophiles. khanacademy.org The benzylamino group in compounds like ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate can also undergo nucleophilic substitution, allowing for further functionalization. smolecule.com

Electrophilic substitution can occur on the benzene (B151609) ring of the benzyl group. The reactivity of the benzene ring in 4-phenylthiazole (B157171) towards electrophiles is greater than that of the thiazole nucleus itself. ias.ac.in

Rearrangement reactions provide a powerful tool for the synthesis of complex molecules from simpler thiazole precursors. A notable example is the reaction of 2-chloroacetamido- or 2-chloropropioamido-5-benzylthiazole with potassium thiocyanate. This reaction proceeds through a rearrangement to form 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-ones. researchgate.net This transformation involves the initial formation of a thiocyanate intermediate which then undergoes an intramolecular cyclization and rearrangement to yield the final product.

While specific rearrangement reactions involving this compound itself are not extensively detailed in the provided context, the reactivity of related thiazole derivatives suggests the potential for such transformations. The study of rearrangement reactions in thiazole chemistry is crucial for understanding the formation of diverse heterocyclic structures.

Thiazolium salts, derived from thiazoles, are well-known as precursors to N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic synthesis. 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride is a notable example of a thiazolium salt that acts as a catalyst. orgsyn.orgorgsyn.org

This thiazolium salt is used to catalyze the benzoin (B196080) condensation and related reactions. The catalytic cycle involves the deprotonation of the thiazolium salt at the C2 position to form an NHC. This NHC then acts as a nucleophile, attacking an aldehyde to form a Brescia intermediate, which ultimately leads to the formation of α-hydroxy ketones (acyloins). orgsyn.org The benzyl group in 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride has been shown to enhance the stability and catalytic efficiency of the corresponding NHC in polar solvents.

Furthermore, a polymer-supported palladium(II) ethylenediamine (B42938) complex has demonstrated catalytic activity in the synthesis of 6-(substituted benzyl)imidazo[2,1-b] Current time information in Bangalore, IN.smolecule.comthiazoles, highlighting the role of thiazole-containing systems in heterogeneous catalysis. scielo.br

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state geometry of molecules by optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), provide excellent agreement between theoretical and experimental structural data. scielo.org.zaresearchgate.netbohrium.com

The optimization process yields key geometric parameters. While specific experimental crystal structure data for 2-Benzyl-5-methyl-1,3-thiazole is not detailed in the provided sources, DFT calculations for analogous structures provide expected values. For instance, the C-S bond lengths in the thiazole ring are typically shorter than a standard single bond due to π-conjugation. researchgate.net The planarity of the thiazole ring and the rotational freedom of the benzyl (B1604629) group are critical aspects defined by these calculations. uomphysics.net

Table 1: Representative Geometric Parameters from DFT Calculations for Thiazole Derivatives

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=N in thiazole ring | ~1.30 - 1.38 Å |

| C-S in thiazole ring | ~1.70 - 1.76 Å | |

| C-C (benzyl to thiazole) | ~1.50 Å | |

| Bond Angle (°) | C-S-C in thiazole ring | ~89 - 92° |

| S-C-N in thiazole ring | ~110 - 115° | |

| Dihedral Angle (°) | Torsion of benzyl group | Variable, defines conformation |

Note: These values are representative and derived from studies on various thiazole derivatives. The exact values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests high chemical reactivity, low kinetic stability, and molecular softness. researchgate.net Conversely, a large energy gap indicates high stability and lower reactivity. researchgate.net In thiazole derivatives, the HOMO is often distributed over the electron-rich thiazole ring and parts of the benzyl substituent, while the LUMO may be similarly located, indicating regions susceptible to nucleophilic and electrophilic attack. FMO analysis of thiazole moieties is crucial for understanding their reactivity in chemical synthesis and biological interactions. thieme-connect.de

Table 2: FMO Properties and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating capacity |

| LUMO Energy | ELUMO | - | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness | S | 1 / η | Measure of polarizability and reactivity |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | Electron-attracting power |

Source: Concepts derived from multiple computational studies. researchgate.netresearchgate.netbohrium.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen, oxygen, or sulfur. researchgate.netresearchgate.net Blue areas indicate positive potential, corresponding to electron-deficient regions prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring, making them sites for electrophilic interaction, while the hydrogen atoms of the methyl and benzyl groups would exhibit positive potential. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are computational techniques used to predict how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.net For thiazole derivatives, docking studies have been used to evaluate their potential as inhibitors of various enzymes, such as kinases, 5-lipoxygenase (5-LOX), and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). mdpi.comresearchgate.net

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. rjptonline.org Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Studies on N-acylated 2-amino-5-benzyl-1,3-thiazoles, for example, have used docking to support their potential as anticancer agents by investigating their interactions with targets like Aurora Kinase. researchgate.net

Table 3: Example of Molecular Docking Results for a Thiazole Derivative with a Protein Target

| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Thiazole Analog | Aurora Kinase (4ZTR) | -8.5 | Leu263, Val214 | Hydrophobic |

| Ala273, Lys162 | Hydrogen Bond | |||

| Thiazole Analog | EGFR-TK | -7.9 | Met793, Leu718 | Hydrophobic |

| Cys797, Asp800 | Hydrogen Bond |

Note: This table is a generalized representation based on docking studies of various thiazole derivatives. mdpi.comresearchgate.net

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org Before performing molecular docking, it is crucial to determine the most stable, low-energy conformation of the ligand. acs.org Energy minimization is the computational process used to find this conformation. ijcce.ac.ir

Various force fields, such as MMFF94 (Merck Molecular Force Field), are used in this process to calculate the potential energy of different conformers. ijcce.ac.ir The goal is to identify the global energy minimum, which represents the most probable and stable structure of the molecule in a given environment. nih.gov The conformation of a ligand is a critical determinant of its binding affinity to a protein receptor, as only specific shapes will fit correctly into the active site. acs.org For this compound, conformational analysis would focus on the rotational freedom of the benzyl group relative to the thiazole ring to identify the most energetically favorable spatial arrangement for protein binding.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

The stability of a thiazole derivative within the active site of an enzyme is a key determinant of its inhibitory potential. MD simulations are used to monitor the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. Stable RMSD values, typically ranging between 0.5 Å and 2.5 Å, suggest that the ligand has found a stable binding pose and the complex remains in equilibrium. rsc.org Conversely, large fluctuations in RMSD may indicate an unstable interaction, where the ligand might be dissociating from the binding pocket. Studies on various thiazole-based inhibitors have confirmed the stability of the ligand-protein complexes through MD simulations lasting from 50 to 100 nanoseconds. acs.orgresearchgate.net

Furthermore, MD simulations elucidate the specific interactions that anchor the ligand in the active site. By analyzing the trajectory, researchers can identify persistent hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity. researchgate.netnih.gov For instance, simulations of benzothiazole-thiazole hybrids targeting the Lck kinase revealed how the compounds maintain their binding orientation within the ATP-binding site. biointerfaceresearch.com Similarly, simulations of morpholine-derived thiazoles as carbonic anhydrase inhibitors helped to clarify the orientation and conformational shifts of the compounds within the enzyme's active site. rsc.org

The root-mean-square fluctuation (RMSF) is another critical parameter derived from MD simulations. It measures the fluctuation of individual amino acid residues, providing information about the flexibility of different parts of the protein. Significant changes in the RMSF of active site residues upon ligand binding can indicate induced-fit mechanisms and highlight key residues involved in the interaction. rsc.org This detailed understanding of binding stability and conformational dynamics is invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 1: Summary of Molecular Dynamics (MD) Simulation Findings for Thiazole Derivatives

| Compound Class | Target Protein | Key Findings from MD Simulation | Citations |

|---|---|---|---|

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Confirmed stable binding in an extended conformation within the ATP-binding site. | biointerfaceresearch.com |

| Morpholine-Derived Thiazoles | Bovine Carbonic Anhydrase-II | Elucidated the interaction, orientation, and conformational changes of inhibitors within the active site. | rsc.org |

| 1,2,4-Oxadiazole (B8745197) Derivative | Various antimicrobial targets | Confirmed the compound's stability within the catalytic sites of multiple targets over 100 ns. | acs.org |

| Thiazole-Schiff Base Derivatives | Antimicrobial targets | Showed stability of ligands inside the protein complex, with average RMSD and RMSF values between 0.5 Å and 2.5 Å. | rsc.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in medicinal chemistry for optimizing lead compounds. ijper.org For derivatives of this compound, these studies systematically investigate how modifications to the chemical structure correlate with changes in biological activity. researchgate.net SAR provides qualitative insights, often by comparing the activity of a series of analogs with varying substituents, while QSAR aims to establish a mathematical relationship between chemical structure and biological activity. ijper.orgresearchgate.net These approaches have been widely applied to thiazole-containing compounds to guide the development of agents with enhanced potency and selectivity for various therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. researchgate.netnih.govnih.gov

Elucidation of Key Structural Determinants for Observed Activities

SAR studies on this compound analogs have successfully identified several key structural features that are critical for their biological activities. The thiazole ring itself is a privileged scaffold, often involved in crucial binding interactions. ijper.orgmdpi.com The benzyl group at position 2 and the methyl group at position 5, along with other substitutions on the core structure, significantly modulate the compound's efficacy.

The Thiazole Core: The nitrogen and sulfur atoms within the 1,3-thiazole ring are important for binding to molecular targets. The ring can participate in hydrogen bonding and π-π interactions, anchoring the molecule within the active site of an enzyme or receptor. mdpi.com For example, in SIRT2 inhibitors, the central thiazole ring was found to insert into a hydrophobic pocket formed by key amino acid residues. mdpi.com

The Benzyl Substituent (Position 2): The benzyl group plays a significant role in activity, often through hydrophobic or π-π stacking interactions with aromatic residues in the target protein. Modifications to the phenyl ring of the benzyl group can drastically alter activity. For instance, in a series of anticancer agents, substituting the benzyl group with a 4-fluorobenzyl moiety led to a significant enhancement in cytotoxic potency. researchgate.net The presence of a bulky benzyl group can also improve lipophilicity, which affects membrane permeability.

The Methyl Group (Position 5): The methyl group at the C5 position of the thiazole ring also contributes to the activity profile. In some cases, replacing this methyl group with bulkier hydrophobic groups, such as an ester moiety, has been shown to improve the number of van der Waals contacts with the target enzyme, thereby enhancing inhibitory activity. mdpi.com Conversely, removing the methyl group from certain HSET kinesin inhibitors caused a 65-fold reduction in potency, highlighting its importance for that specific target. nih.gov

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzyl group are crucial determinants of activity. nih.gov Electron-withdrawing groups like nitro (-NO2) or halogen (-F, -Cl) groups have often been found to enhance potency. rsc.orgresearchgate.net In a series of 1-benzyl-5-bromoindolin-2-one derivatives, a p-chlorophenyl)thiazole moiety resulted in the most potent anticancer activity. mdpi.com The position of the substituent (ortho, meta, or para) is also critical, as it dictates the geometry of interaction with the target. nih.gov

Linker and Amide Moiety Modifications: In many analogs, the thiazole core is connected to other chemical moieties via linkers. The nature of these linkers is vital. For example, studies on N-(5-benzylthiazol-2-yl)amide compounds showed that bioisosteric replacement of a triazole ring with a tetrazole ring in the amide portion dramatically increased anticancer activity. researchgate.net The length and flexibility of linkers are also important; shortening or lengthening an alkyl chain between amide groups in a series of HSET inhibitors was found to abolish activity. nih.gov

Table 2: Summary of Key Structural Determinants and Their Effects on Activity

| Structural Moiety | Modification | Effect on Biological Activity | Citations |

|---|---|---|---|

| Benzyl Ring | Introduction of a 4-fluoro substituent. | Enhanced anticancer potency. | researchgate.net |

| Phenyl Ring | Addition of electron-withdrawing groups (e.g., -NO2). | Increased inhibitory activity against carbonic anhydrase. | rsc.org |

| Thiazole Position 5 | Replacement of methyl with a bulkier hydrophobic ester group. | Improved van der Waals contacts and SIRT2 inhibition. | mdpi.com |

| Amide Scaffold | Bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring. | Significantly enhanced anticancer activity. | researchgate.net |

| Benzyl Group | Presence of bulky benzyl group. | May improve lipophilicity and membrane permeability. |

Predictive Modeling for Novel Analog Design

Predictive modeling, particularly through QSAR and molecular docking, is a cornerstone of modern drug design, enabling the rational creation of novel analogs with improved therapeutic properties. researchgate.net These computational techniques have been applied to thiazole-based scaffolds to forecast the biological activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. mdpi.com

QSAR models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities. For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antibacterial efficacy and enzyme inhibition. ijper.orgresearchgate.net These models are built using a "training set" of compounds with known activities and are validated using a "test set" to ensure their predictive power. Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) are used to assess the model's quality; high values (e.g., >0.7) indicate a robust and predictive model. ijper.orgresearchgate.net

Once a reliable QSAR model is established, it can be used to screen virtual libraries of novel analogs. The model predicts the activity of these new structures, allowing researchers to identify candidates with potentially high potency. For example, QSAR studies on triazole-thiazolinone hybrids helped establish a substitution pattern for enhanced antibacterial activity, guiding the design of new chemical entities. ijper.org

Molecular docking simulations are often used in concert with QSAR for predictive modeling. Docking predicts the preferred binding mode and affinity of a ligand to the three-dimensional structure of a biological target. researchgate.net This provides a structural basis for the observed SAR and helps refine the design of new analogs. By visualizing how a designed compound fits into the active site, researchers can introduce modifications to optimize key interactions, such as hydrogen bonds or hydrophobic contacts. researchgate.netmdpi.com For instance, in the design of novel xanthine (B1682287) oxidase inhibitors, molecular docking was used to analyze the interactions of febuxostat (B1672324) analogs where the thiazole ring was replaced with a 1,2,3-triazole ring, revealing additional hydrogen bonding that could enhance binding. researchgate.net This synergy between QSAR and docking provides a powerful predictive framework for designing novel this compound analogs with superior biological profiles.

Analysis of Substituent Effects on Mechanistic Pathways

The introduction of different substituents onto the this compound scaffold can profoundly influence the compound's mechanistic pathway by altering its electronic properties, steric profile, and binding interactions with its biological target. rsc.orgmdpi.com Analyzing these effects is crucial for understanding how structural modifications translate into specific biological outcomes.

Substituents can directly impact the binding mode of the inhibitor within the active site of an enzyme. Molecular docking and SAR studies have shown that even minor changes can alter the orientation of the molecule, leading to different interactions with key amino acid residues. For example, adding a substituent might enable the formation of a new hydrogen bond with a specific residue, thereby increasing binding affinity and inhibitory potency. researchgate.net In the case of SIRT2 inhibitors, introducing an acetamide (B32628) group on a phenyl ring allowed for π-π stacking with Phe190 and Tyr139, while the ureide moiety mimicked another inhibitor by forming a water-mediated hydrogen bond with Pro94. mdpi.com These specific interactions define the inhibitory mechanism at a molecular level.

The electronic properties of substituents are also critical. Electron-withdrawing groups, such as halogens or nitro groups, can alter the electron distribution across the thiazole and adjacent rings. rsc.org This can influence the pKa of the molecule, affecting its ionization state at physiological pH and its ability to act as a hydrogen bond donor or acceptor. rsc.org For instance, the improved inhibition of carbonic anhydrase by a morpholine-based thiazole was attributed to the electron-withdrawing nitro group, which increased the molecule's hydrophobicity and influenced its pKa. rsc.org

Furthermore, substituents can introduce steric hindrance that either promotes or prevents binding. A bulky substituent might clash with residues in a narrow binding pocket, reducing activity. Conversely, a well-placed bulky group could enhance van der Waals contacts in a larger, hydrophobic pocket, leading to improved potency. mdpi.com In the development of JNK inhibitors, it was found that having two large ring structures might constitute too much bulk, whereas replacing a dioxin ring with a 3-methoxyphenyl (B12655295) group resulted in a 3-fold increase in activity, indicating a delicate balance of steric factors. scispace.com Through a detailed analysis of these substituent effects, researchers can fine-tune the structure of this compound analogs to optimize their interaction with a specific mechanistic pathway, leading to the development of more effective and selective therapeutic agents. researchgate.nettandfonline.com

Mechanistic Investigations of Biological Activity

Modulation of Enzyme Activity by Thiazole (B1198619) Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds designed to interact with specific biological targets. Thiazole derivatives have been extensively investigated for their ability to modulate the activity of various enzymes, leading to potential therapeutic applications. Their structural versatility allows for fine-tuning of inhibitory potency and selectivity. Research has focused on understanding the mechanisms by which these compounds bind to and inhibit enzymes involved in a range of physiological and pathological processes.

Thiazole derivatives have been identified as effective inhibitors of cholinesterases, enzymes critical for regulating levels of the neurotransmitter acetylcholine. The primary targets in this class are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

A series of novel thiazolylhydrazone derivatives were shown to have a certain inhibitory activity against AChE, with all tested compounds demonstrating only a weak effect on BChE. mdpi.com Among the synthesized compounds, one derivative (compound 2i) emerged as the most potent agent, with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil. mdpi.com Molecular docking studies suggest that these compounds bind strongly within the active site of the AChE enzyme. mdpi.com Some thiazole-piperazine hybrids have also shown significant inhibitory activity on the AChE enzyme while having no notable effect on BChE. nih.gov Docking studies indicated that these compounds can act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, similar to the action of donepezil. mdpi.com

In another study, a series of thiazole derivatives were synthesized and evaluated for their anticholinesterase properties. nih.govtandfonline.com The most potent compound in this series exhibited an IC50 value of 25.5 ± 2.12 µg/mL against AChE, while showing weak inhibition of BChE (IC50 > 80 µg/mL). nih.govtandfonline.com This highlights a common characteristic of many thiazole-based inhibitors: a marked selectivity for AChE over BChE. nih.govnih.govtandfonline.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | Most Active Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| Thiazolylhydrazones | Compound 2i | AChE | 0.028 µM | mdpi.com |

| Thiazole-piperazine hybrids | Compound 3c | AChE | 1.015 µM | nih.gov |

Thiazole and its related scaffolds are integral to the design of anti-inflammatory agents that target the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. impactfactor.org Dual COX/LOX inhibitors are of particular interest as they may offer improved therapeutic benefits and a safer gastric profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Several studies have reported the synthesis of thiazole derivatives as selective COX-2 inhibitors. nih.govresearchgate.net The selectivity for COX-2 over COX-1 is a crucial goal in drug design to minimize gastrointestinal side effects. nih.gov For example, 4-substituted thiazole analogues of indomethacin (B1671933) were found to be potent and selective inhibitors of COX-2. nih.gov Docking studies on some thiazole derivatives showed a similar orientation to celecoxib (B62257) within the active site of the COX-2 enzyme, where they interact with key amino acids like Arg513 and His90, which are responsible for selectivity. researchgate.net

Other research has focused on developing dual inhibitors. One study identified a 5,6-diarylimidazo[2,1-b]thiazole derivative as a potent and selective inhibitor of the COX-2 enzyme. nih.gov In another series, thiazole derivatives were evaluated for their ability to inhibit 5-lipoxygenase (5-LOX). One compound was identified as a promising novel 5-LOX inhibitor with IC50 values in the nanomolar range in both intact cells and cell-free assays, demonstrating high selectivity for 5-LOX. nih.gov The structure-activity relationship analysis revealed that substituents on the thiazole and associated benzene (B151609) rings are critical for potency and selectivity. nih.gov For instance, the introduction of a methyl group at the thiazole position can positively influence the molecule's geometry, improving its fit and potency against COX isoforms. acs.org

Table 2: COX/LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Target Enzyme(s) | Potency (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| 4-Substituted Thiazole Analogues | COX-2 | 0.3 nM (most active) | Selective for COX-2 | nih.gov |

| Thiazole Carboxamides | COX-2 | 0.191 µM (compound 2b) | Selectivity Ratio: 1.251 | acs.org |

| Imidazo[2,1-b]thiazoles | 5-LOX | 0.09 µM | Highly selective for 5-LOX | nih.gov |

Thiazole-based compounds, particularly thiazolylhydrazone derivatives, have been extensively investigated as inhibitors of monoamine oxidases A and B (MAO-A and MAO-B). nih.govacs.org These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Many synthesized thiazole derivatives show remarkable inhibitory activity against both MAO isoforms, with a general trend of selectivity towards MAO-B. nih.govresearchgate.net In one study, compounds bearing a dihydroxy moiety on a phenyl ring were the most active against both isoenzymes, with the most potent compound showing an IC50 value of 0.025 µM against MAO-B and a high selectivity index. nih.gov Kinetic studies for other thiazole derivatives revealed them to be reversible and competitive MAO-B inhibitors. researchgate.net

The structure-activity relationship indicates that the hydrazothiazole nucleus with a meta-substituted nitro group on the C4 phenyl ring is an important feature for achieving selective and reversible MAO-B inhibition. nih.govtandfonline.com Molecular modeling studies support these findings, providing insight into the interactions between the inhibitors and the active sites of the MAO enzymes. nih.govnih.gov

Table 3: MAO Inhibitory Activity and Selectivity of Thiazole Derivatives

| Compound Series | Most Active Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|---|

| Dihydroxy-phenyl Thiazoles | Compound 3t | 0.123 | 0.025 | >4.92 | nih.gov |

| Benzofuran-Thiazolylhydrazones | Compound 2l | 0.07 | 0.75 | 0.09 (Selective for MAO-A) | acs.org |

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, making it a primary target for developing inhibitors to treat hyperpigmentation disorders. mdpi.comnih.gov Thiazole derivatives have emerged as a promising class of tyrosinase inhibitors. nih.gov

Specifically, thiazolyl resorcinols have been identified as highly potent and selective inhibitors of human tyrosinase. nih.gov One such derivative, Thiamidol, is a potent inhibitor of human tyrosinase (IC50 of 1.1 µmol/L) but is a much weaker inhibitor of mushroom tyrosinase, highlighting the importance of using the human enzyme in screening studies. nih.gov Kinetic studies have revealed different modes of inhibition for thiazole derivatives, including competitive, non-competitive, and mixed-type inhibition. mdpi.comnih.govnih.gov For example, one 2-arylbenzothiazole derivative was found to be a competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com In contrast, a thiazolopyrimidine derivative was shown to be a noncompetitive inhibitor. nih.gov

Structure-activity relationship studies emphasize that both the resorcinyl moiety and an intact thiazole ring are essential for efficient inhibition. nih.gov Molecular docking simulations suggest a unique interaction between the thiazole sulfur atom and a conserved asparagine residue in the enzyme's active site, which may account for the superior inhibitory activity of this class of compounds. nih.govresearchgate.net

Table 4: Tyrosinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Most Active Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 5-(trifluoromethyl)benzothiazole | Compound 1b | Mushroom Tyrosinase | 0.2 µM | Competitive | mdpi.com |

| Thiazolopyrimidine | Compound 6a | Mushroom Tyrosinase | 28.50 µM | Noncompetitive | nih.gov |

| Thiazolyl Resorcinol | Thiamidol | Human Tyrosinase | 1.1 µM | N/A | nih.gov |

The thiazole scaffold is a key component of many carbonic anhydrase inhibitors (CAIs). mdpi.com Carbonic anhydrases (CAs) are zinc-metalloenzymes that catalyze the hydration of CO2 and are involved in numerous physiological processes. nih.gov Sulfonamides incorporating a thiazole or benzothiazole (B30560) ring are a well-established class of CAIs. nih.govnih.gov

The inhibitory mechanism of these compounds involves the coordination of the sulfonamide group to the Zn(II) ion located in the active site of the enzyme. nih.gov The "tail approach," which involves modifying substituents on the heterocyclic or aromatic rings, has been used to achieve significant selectivity toward desired CA isoforms (e.g., hCA I, II, VII, IX). nih.govnih.govresearchgate.net

Studies on benzo[d]thiazole-sulfonamides have identified several potent and isoform-selective inhibitors. For the cytosolic isoform hCA II, inhibition constants (Ki) were observed in the low nanomolar range (7.8–51.5 nM). nih.gov The tumor-associated isoform hCA IX was also effectively inhibited by these sulfonamides, with Ki values ranging from 3.7 to 295.6 nM. nih.gov Another study on thiazole-methylsulfonyl derivatives reported IC50 values between 39.16–86.64 μM for hCA II. nih.gov These findings demonstrate that the thiazole ring is an important structural feature for effective carbonic anhydrase inhibition. nih.gov

Table 5: Carbonic Anhydrase (CA) Inhibitory Activity of Thiazole-Sulfonamide Derivatives

| Compound Series | Target Isoform | Inhibition Constant (Ki or IC50) | Reference |

|---|---|---|---|

| Benzo[d]thiazole-6-sulfonamides | hCA I | 84.1–2327 nM (Ki) | nih.gov |

| Benzo[d]thiazole-6-sulfonamides | hCA II | 7.8–51.5 nM (Ki) | nih.gov |

| Benzo[d]thiazole-6-sulfonamides | hCA IX | 3.7–295.6 nM (Ki) | nih.gov |

| Thiazole-methylsulfonyl derivatives | hCA I | 39.38–198.04 µM (IC50) | nih.gov |

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.gov Recent research has led to the identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists for this channel. nih.govguidetopharmacology.org

A compound library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govresearchgate.net Further investigation of this chemical class revealed that these compounds mediate equipotent and voltage-independent inhibition of ZAC signaling, whether it is activated by its agonist (Zn2+) or occurring spontaneously. nih.gov

Mechanistic studies suggest that these thiazole derivatives act as negative allosteric modulators. nih.govguidetopharmacology.org They appear to target the transmembrane and/or intracellular domains of the receptor, rather than competing directly with zinc at its binding site. nih.gov This class of antagonists is highly selective for ZAC, showing no significant activity at other related Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.gov This selectivity makes them valuable pharmacological tools for studying the function of the Zinc-Activated Channel. guidetopharmacology.org

Receptor Binding Studies and Ligand-Receptor Interactions

The thiazole scaffold has been identified as a key pharmacophore capable of interacting with multiple receptor families, including adenosine (B11128) receptors and the Cys-loop receptor superfamily.

While specific binding data for 2-Benzyl-5-methyl-1,3-thiazole is not extensively documented, research on structurally related thiazole derivatives highlights their potential as modulators of adenosine receptors (AdoRs). A series of 2-amino-5-benzoyl-4-phenylthiazole derivatives were investigated for their affinity and selectivity towards AdoR subtypes. drugbank.com Acylation of the 2-amino group was found to be a critical modification for achieving high affinity for the A1 subtype. One of the most potent compounds in this series, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole, demonstrated a high affinity for the rat A1 receptor with a Kᵢ value of 4.83 nM and significant selectivity over other AdoR subtypes. drugbank.com

Further studies on different thiazole-based scaffolds have shown the versatility of this heterocyclic ring in targeting various adenosine receptor subtypes. For example, a novel thiazolo-triazolo-pyrimidine derivative, 8-(furan-2-yl)-3-benzyl thiazolo [5,4-e] nih.govukrbiochemjournal.orgmdpi.com triazolo [1,5-c] pyrimidine-2-(3H)-thione (BTTP), was identified as a potent and selective A₂ₐ receptor antagonist with a Kᵢ value of 0.004 nM. nih.gov Additionally, modifications on the N⁶-benzyladenosine scaffold have shown that 2-substitution can significantly enhance selectivity for A₃ adenosine receptors. nih.gov Specifically, the compound 2-chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide was found to be highly selective for the A₃ receptor, with selectivities of approximately 2500-fold versus A₁ receptors and 1400-fold versus A₂ₐ receptors. nih.gov These findings underscore the potential of the thiazole nucleus as a scaffold for developing subtype-selective adenosine receptor ligands.

The Cys-loop superfamily of pentameric ligand-gated ion channels, which includes receptors for neurotransmitters like acetylcholine, GABA, glycine, and serotonin, represents another target for thiazole-containing compounds. wikipedia.orgresearchgate.net An important and atypical member of this family is the Zinc-Activated Channel (ZAC). nih.gov

A screening of a compound library led to the identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the ZAC receptor. nih.gov The initial hit, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, and its more potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), were shown to inhibit ZAC signaling. nih.gov These compounds were found to be selective for ZAC, showing no significant activity at other Cys-loop receptors like 5-HT₃ₐ, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine receptors. nih.gov Mechanistic studies suggested that these N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor rather than competing with the agonist at the binding site. nih.gov This indicates that the thiazole scaffold can be incorporated into molecules that selectively modulate the function of specific members of the Cys-loop receptor superfamily.

Investigation of Anti-proliferative Effects at the Cellular Level (Preclinical Focus)

Derivatives of the benzyl-thiazole core structure have demonstrated significant anti-proliferative effects in various preclinical cancer models. The mechanisms underlying this activity include the induction of programmed cell death (apoptosis), modulation of the cell cycle, and interference with critical cellular machinery like microtubules.

Thiazole derivatives have shown a broad spectrum of activity against numerous human cancer cell lines. N-acylated 2-amino-5-benzyl-1,3-thiazoles, for instance, were found to be active against human glioblastoma U251 cells and human melanoma WM793 cells. mdpi.com Other studies have reported that 2-substituted benzylamino-thiazoles inhibit the growth of the melanoma cell line SK-MEL-1. nih.gov The anti-proliferative effects of various thiazole derivatives have been evaluated across a panel of cancer cell lines, as detailed in the table below.

| Thiazole Derivative Class | Cancer Cell Lines Tested | Reported Activity | Reference |

|---|---|---|---|

| N-acylated 2-amino-5-benzyl-1,3-thiazoles | Glioblastoma (U251), Melanoma (WM793) | Active | mdpi.com |

| 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazoles | Melanoma (SK-MEL-1), Leukemia (U-937) | IC₅₀ values from 5.7 to 12.2 μM | nih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones with 4-arylthiazole moiety | Breast Carcinoma (MCF-7), Lung Cancer (A-549) | IC₅₀ values as low as 2.93 μM for MCF-7 | mdpi.com |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones | Hepatocellular Carcinoma (HepG-2), Breast Carcinoma (MCF-7) | Potent antiproliferative activity | nih.gov |

| N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides | Leukemia cell lines | Selective action observed | semanticscholar.org |

A primary mechanism through which benzylthiazole derivatives exert their anticancer effects is the induction of apoptosis. Studies on novel 2-amino-5-benzylthiazole derivatives in human leukemia cells demonstrated that these compounds trigger the apoptotic cascade. ukrbiochemjournal.orgukrbiochemjournal.orgfao.org This is evidenced by the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3, key executioners of apoptosis. ukrbiochemjournal.orgukrbiochemjournal.org Furthermore, these compounds were shown to alter the balance of pro- and anti-apoptotic proteins, leading to an increase in the pro-apoptotic Bim protein and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.orgukrbiochemjournal.org The detection of DNA fragmentation and single-strand breaks confirmed the pro-apoptotic activity of these thiazole derivatives. ukrbiochemjournal.orgukrbiochemjournal.org

In addition to inducing apoptosis, certain thiazole-containing compounds can modulate the cell cycle. For example, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives revealed that the most potent compound caused a significant increase in the sub-G1 cell population in MCF-7 breast cancer cells, which is indicative of apoptosis. mdpi.com This compound also led to cell cycle arrest at the G2/M phase, preventing the cells from proceeding through mitosis. mdpi.com

Interference with microtubule dynamics is a well-established strategy in cancer chemotherapy, and several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.net Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis.

Various thiazole-based compounds have been designed to target the colchicine (B1669291) binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules. nih.govmdpi.com This activity is often associated with the cytotoxic effects observed in cancer cells. The inhibitory potency of these compounds can be significant, with some derivatives showing activity in the nanomolar range, comparable to or even exceeding that of known inhibitors like colchicine. nih.gov

| Thiazole Derivative Class | Reported Tubulin Polymerization Inhibition (IC₅₀) | Reference |

|---|---|---|

| Thiazol-5(4H)-ones | 9.33 nM and 9.52 nM for most potent compounds | nih.gov |

| Thiazole-privileged chalcones | 7.78 μM for lead compound | mdpi.com |

| 1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates | Exhibited significant antiproliferative effect, suggesting tubulin inhibition | johnshopkins.edu |

Based on a comprehensive review of available scientific literature, there is currently no specific preclinical research detailing the mechanistic investigations into the biological activity of the chemical compound This compound .

Therefore, it is not possible to provide the requested detailed and scientifically accurate content for the following sections as they pertain directly to this specific compound:

Neuroprotective Effects and Underlying Mechanisms (Preclinical Focus)

While the broader class of thiazole derivatives has been extensively studied and is known to exhibit a wide range of biological activities—including antibacterial, antifungal, and neuroprotective effects—no studies were identified that focus specifically on the mechanisms of this compound. jchemrev.comnih.govnih.govmdpi.combiointerfaceresearch.comresearchgate.netjelsciences.com Attributing findings from other related but structurally distinct compounds would not adhere to the strict requirement of focusing solely on this compound.

Consequently, the creation of data tables and detailed descriptions of research findings for this specific compound cannot be fulfilled at this time.

Analytical Methodologies and Characterization Techniques in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-Benzyl-5-methyl-1,3-thiazole. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) for Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments are employed for unambiguous structural assignment. researchgate.net

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (CH₂) resonate as a singlet further upfield. The methyl group attached to the thiazole (B1198619) ring at position 5 gives rise to a characteristic singlet. The single proton on the thiazole ring at position 4 would also produce a distinct signal.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the phenyl ring will show several signals in the aromatic region (typically 125-140 ppm). The benzylic CH₂ carbon will have a characteristic chemical shift, as will the methyl carbon. The three carbon atoms of the thiazole ring will also exhibit distinct resonances, with their chemical shifts influenced by the nitrogen and sulfur heteroatoms and the substituents. For instance, in related thiazole structures, the C=N carbon can appear around 161 ppm. niscpr.res.in

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming the connectivity of atoms. researchgate.net A COSY spectrum would show correlations between coupled protons, for example, between the protons on the benzyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. researchgate.net

Table 1: Representative NMR Data for Thiazole Derivatives

| Technique | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic Protons (Benzyl) | 7.17-7.73 niscpr.res.in |

| ¹H NMR | Methylene Protons (CH₂) | 4.22 niscpr.res.in |

| ¹H NMR | Methyl Protons (CH₃) | 2.24 tandfonline.com |

| ¹³C NMR | Aromatic Carbons | 125.82-145.96 niscpr.res.in |

| ¹³C NMR | Thiazole C=N | ~161.07 niscpr.res.in |

| ¹³C NMR | Methylene Carbon (CH₂) | 48.94 niscpr.res.in |

| ¹³C NMR | Methyl Carbon (CH₃) | 9.68 tandfonline.com |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented is based on similar thiazole structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected absorptions include:

C-H stretching vibrations for the aromatic benzyl group and the methyl group. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, usually observed in the 1450-1600 cm⁻¹ region.

C=N stretching vibration of the thiazole ring, which is a key indicator of the heterocyclic system. This peak is often found in the 1600-1650 cm⁻¹ range. tandfonline.com

C-S stretching vibrations , which are typically weaker and appear in the fingerprint region of the spectrum.

The absence of certain peaks, such as a strong, broad O-H band or a sharp C=O band, can also be used to confirm the structure and purity of the compound.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | < 3000 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C=N (Thiazole) | Stretch | 1600-1650 tandfonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. researchgate.net For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. A common and significant fragmentation pathway would be the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation would involve the loss of the methyl group. The fragmentation pattern of the thiazole ring itself can also provide valuable structural information. The presence and relative abundance of these fragment ions serve as a fingerprint for the compound's structure.

UV/Vis Spectroscopy for Electronic Transitions and Acidity Effects

UV-Visible (UV/Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV/Vis spectrum would be characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic benzyl group and the thiazole ring. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. Changes in the pH of the solution can also affect the UV/Vis spectrum, particularly if there are acidic or basic sites within the molecule, providing information about its pKa values. For instance, the absorption band of some thiazole-azo dyes is red-shifted when a 2-methyl-5-benzothiazolyl moiety is present compared to a phenyl ring. mdpi.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for tracking the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to assess the purity of a sample and to monitor the progress of a chemical reaction. derpharmachemica.com In the context of this compound, a small amount of the reaction mixture or the purified product is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. tandfonline.com The plate is then developed in a suitable mobile phase (a solvent or a mixture of solvents).

The compound will travel up the plate at a rate that depends on its affinity for the stationary and mobile phases. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. By comparing the Rf value of the synthesized product to that of a known standard, its identity can be tentatively confirmed. The presence of multiple spots on the TLC plate indicates the presence of impurities. TLC is also invaluable for quickly determining the optimal solvent system for larger-scale purification by column chromatography. derpharmachemica.comacgpubs.org

Advanced Chromatographic Separations

Advanced chromatographic techniques are indispensable for the separation and purification of this compound and related compounds from complex reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominently featured in the analysis of thiazole derivatives.

In the analysis of compounds structurally similar to this compound, reverse-phase (RP) HPLC is a common and effective method. For instance, the separation of 2-Amino-5-methyl-thiazole can be achieved using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for Mass-Spectrometry (MS) compatible applications. sielc.com This methodology is scalable and can be adapted for the preparative separation of impurities. sielc.com

LC-MS is a powerful tool used for the characterization of various 4-benzyl-1,3-thiazole derivatives. tandfonline.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weight of the compound and providing structural information through fragmentation patterns. tandfonline.com For example, in the analysis of methyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate, LC-MS was used to identify the (M+1) ion peak at m/z 353.4, confirming its molecular mass. tandfonline.com

Table 1: Examples of Chromatographic Conditions for Thiazole Derivatives

| Compound | Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Reference |

| 2-Amino-5-methyl-thiazole | HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | UV, MS | sielc.com |

| Methyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate | LC-MS | Not Specified | Not Specified | Mass Spectrometry (M+1) | tandfonline.com |

| Ethyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate | LC-MS | Not Specified | Not Specified | Mass Spectrometry (M+1) | tandfonline.com |

| Methyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate | LC-MS | Not Specified | Not Specified | Mass Spectrometry (M+1) | tandfonline.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state.

For thiazole-containing compounds, single-crystal X-ray diffraction is instrumental in confirming the molecular structure. The structure of a 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one derivative, for example, was unambiguously established using this method. researchgate.net The analysis reveals critical details such as bond lengths, bond angles, and the planarity of the thiazole ring. In some cases, unexpected reaction products have had their absolute configurations determined by X-ray crystallography, highlighting the technique's power in resolving complex structural questions. evitachem.com

Table 2: Application of X-ray Crystallography to Thiazole-Related Structures

| Compound Type | Key Findings from X-ray Crystallography | Reference |

| 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one derivative | Established the molecular structure and conformation. | researchgate.net |

| N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide | Resolved thiazole and nitrobenzamide moieties; identified intermolecular hydrogen bonds stabilizing centrosymmetric dimers. | |

| (2R,4S,1′S)-3-Benzoyl-4-[benzoylamino(phenyl)methyl]-4-benzyl-2-phenyl-1,3-oxazolidin-5-one | Determined the absolute configuration of an unexpected self-addition product. | evitachem.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides an empirical formula for a compound, which can be compared against the theoretical composition calculated from its proposed molecular formula. It serves as a crucial checkpoint for verifying the purity and compositional integrity of a synthesized compound.

In the study of thiazole derivatives, elemental analysis is routinely reported to support the structural characterization data obtained from spectroscopic methods. The close agreement between the calculated and experimentally found percentages for C, H, and N provides strong evidence for the successful synthesis of the target molecule. For numerous thiazole derivatives, the found values are typically within ±0.4% of the calculated values, which is the accepted margin of error for this technique. tandfonline.commdpi.com

Table 3: Illustrative Elemental Analysis Data for Various Thiazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2-(2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-phenyl-5-(phenyldiazenyl)-thiazole | C₂₆H₂₂N₈S | C: 65.25, H: 4.63, N: 23.41 | C: 65.18, H: 4.60, N: 23.27 | mdpi.com |

| 5-((4-Methoxyphenyl)diazenyl)-4-methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)thiazole | C₂₂H₂₂N₈OS | C: 59.18, H: 4.97, N: 25.09 | C: 59.11, H: 4.92, N: 25.02 | mdpi.com |

| 2-(2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)-4-(thien-2-yl)thiazole | C₂₄H₂₀N₈S₂ | C: 59.48, H: 4.16, N: 23.12 | C: 59.49, H: 4.11, N: 23.03 | mdpi.com |

| Methyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate | C₁₉H₁₅ClN₂O₃S | C: 58.99, H: 3.91, N: 7.24 | C: 58.78, H: 3.06, N: 7.21 | tandfonline.com |

| Ethyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate | C₂₀H₁₇ClN₂O₃S | C: 59.92, H: 4.27, N: 6.99 | C: 59.37, H: 4.33, N: 6.80 | tandfonline.com |

Applications of 2 Benzyl 5 Methyl 1,3 Thiazole and Its Derivatives in Non Clinical Research

Agrochemical Research and Development

Thiazole (B1198619) derivatives are recognized for their broad spectrum of biological activities, making them a valuable scaffold in the search for new agricultural chemicals. acs.orgnih.gov Research has focused on developing these compounds to control a variety of threats to crop production, including insect pests, fungal pathogens, and nematodes.

Investigation of Insecticidal Properties against Agricultural Pests

Derivatives of thiazole have been designed, synthesized, and evaluated for their effectiveness against several significant agricultural pests. In one study, a series of novel N-pyridylpyrazole derivatives incorporating a thiazole ring were tested for their insecticidal activities against pests such as the diamondback moth (Plutella xylostella), the beet armyworm (Spodoptera exigua), and the fall armyworm (Spodoptera frugiperda). mdpi.com Similarly, research into mesoionic pyrido[1,2-a]pyrimidinone derivatives containing a neonicotinoid moiety, which includes a thiazole component, has been conducted to assess their insecticidal potential. nih.gov Another area of investigation involves 1,3,4-thiadiazolo[3,2-a]pyrimidinone mesoionic derivatives, which have shown insecticidal effects against the white-backed planthopper (Sogatella furcifera). sioc-journal.cn For instance, at a concentration of 100 µg/mL, certain derivatives caused up to 70% mortality in this pest. sioc-journal.cn

Research has also explored pyrimidin-4-amine derivatives that contain a 1,2,4-oxadiazole (B8745197) motif, with some compounds displaying notable insecticidal activity against the oriental armyworm, Mythimna separata. hep.com.cn Studies on 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole have demonstrated its toxicity against the cotton bollworm, Helicoverpa armigera. agrojournal.org In laboratory tests, this compound at a concentration of 0.1 mg/mL resulted in 65.5% mortality of H. armigera larvae after 24 hours. agrojournal.org

Table 1: Insecticidal Activity of Thiazole-Related Derivatives against Agricultural Pests

| Compound Class | Target Pest | Concentration | Observed Effect | Source |

| 1,3,4-Thiadiazolo[3,2-a]pyrimidinone derivatives | White-backed planthopper (Sogatella furcifera) | 100 µg/mL | Up to 70% mortality | sioc-journal.cn |

| 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole | Cotton bollworm (Helicoverpa armigera) | 0.1 mg/mL | 65.5% mortality after 24h | agrojournal.org |